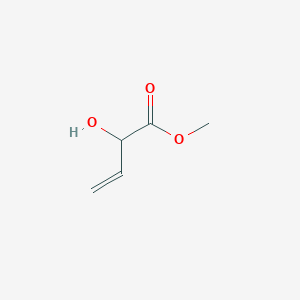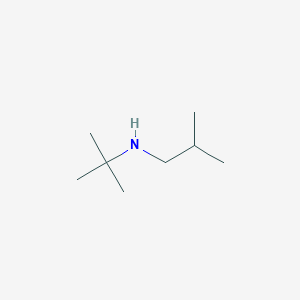
甲基2-羟基丁-3-烯酸酯
概述
描述
科学研究应用
Methyl 2-hydroxybut-3-enoate has diverse applications in scientific research:
Biology: Its derivatives are explored for potential biological activities and as intermediates in the synthesis of bioactive molecules.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other value-added chemicals.
安全和危害
未来方向
作用机制
Target of Action
Methyl 2-hydroxybut-3-enoate (MVG) is a versatile platform molecule that has been obtained from Sn catalysed cascade reactions of mono- and disaccharides . The primary targets of MVG are the chemical transformations it can undergo due to its unique structure, which includes multiple functionalities such as hydroxyl, vinyl, and ester groups .
Mode of Action
MVG interacts with its targets through various chemical reactions. For instance, it can undergo catalytic homo metathesis using Grubbs-type catalysts . It can also participate in cross metathesis reactions with various long-chain terminal olefins . Additionally, [3,3]-Sigmatropic rearrangements of MVG can proceed to give unsaturated adipic acid derivatives .
Biochemical Pathways
The biochemical pathways of MVG involve its synthesis from mono- and disaccharides via Sn catalysed cascade reactions . This process is part of a broader effort to develop bio-based and sustainable materials and chemicals . The ample functionality of biomass-derived sugars permits the synthesis of unique high functionality platform chemicals .
Result of Action
The result of MVG’s action is the production of industrially promising structures. For example, catalytic homo metathesis of MVG affords the crystalline dimer dimethyl (E)-2,5-dihydroxyhex-3-enedioate . Cross metathesis reactions between MVG and various long-chain terminal olefins give unsaturated α-hydroxy fatty acid methyl esters . [3,3]-Sigmatropic rearrangements of MVG also proceed in good yields to give unsaturated adipic acid derivatives .
Action Environment
The action of MVG can be influenced by environmental factors. For instance, MVG is stable for days at low temperatures, but it slowly dimerizes by an unusual hetero-Diels-Alder reaction at room temperature . Therefore, the temperature of the environment can significantly affect the stability and efficacy of MVG’s action.
生化分析
Biochemical Properties
Methyl 2-hydroxybut-3-enoate plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be involved in catalytic transesterification reactions, where it interacts with enzymes such as Candida Antarctica Lipase B (CALB) and various Lewis acids . These interactions are essential for the synthesis of novel derivatives and the compound’s transformation into value-added products.
Cellular Effects
Methyl 2-hydroxybut-3-enoate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific enzymes and proteins can lead to changes in cellular activities, including alterations in metabolic flux and the regulation of gene expression
Molecular Mechanism
The molecular mechanism of methyl 2-hydroxybut-3-enoate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s hydroxyl and vinyl groups enable it to form specific interactions with enzymes and proteins, leading to the modulation of their activity . These interactions can result in the inhibition or activation of enzymatic reactions, ultimately influencing cellular functions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 2-hydroxybut-3-enoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that methyl 2-hydroxybut-3-enoate can undergo degradation under certain conditions, leading to changes in its biochemical properties and interactions with biomolecules . Understanding these temporal effects is essential for optimizing its use in various applications.
Dosage Effects in Animal Models
The effects of methyl 2-hydroxybut-3-enoate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular functions and metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Identifying the optimal dosage is crucial for maximizing its potential benefits while minimizing any harmful effects.
Metabolic Pathways
Methyl 2-hydroxybut-3-enoate is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s hydroxyl and ester groups enable it to participate in reactions catalyzed by enzymes such as CALB and Lewis acids . These interactions can influence metabolic flux and the levels of specific metabolites, highlighting its potential as a key player in biochemical processes.
Transport and Distribution
Within cells and tissues, methyl 2-hydroxybut-3-enoate is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . Understanding the transport and distribution mechanisms is essential for optimizing its use in various applications.
Subcellular Localization
The subcellular localization of methyl 2-hydroxybut-3-enoate is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Identifying the subcellular localization is crucial for understanding its role in cellular processes and optimizing its use in biochemical applications.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 2-hydroxybut-3-enoate can be synthesized through the zeolite-catalyzed degradation of mono- and disaccharides . Another method involves the Sn-catalyzed cascade reactions of mono- and disaccharides . These methods highlight the compound’s potential as a renewable platform molecule.
Industrial Production Methods: Industrial production of methyl 2-hydroxybut-3-enoate typically involves catalytic processes that ensure high yield and selectivity. The use of zeolite catalysts and Sn-catalyzed reactions are prominent in industrial settings due to their efficiency and scalability .
化学反应分析
Types of Reactions: Methyl 2-hydroxybut-3-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of esters and ethers.
相似化合物的比较
Ethyl 2-hydroxybut-3-enoate: Similar structure but with an ethyl ester group.
Methyl 3-hydroxybut-2-enoate: Similar structure but with the hydroxyl group at a different position.
Methyl 2-hydroxy-3-butenoate: Another isomer with a different arrangement of functional groups.
Uniqueness: Methyl 2-hydroxybut-3-enoate stands out due to its combination of hydroxyl and ester groups, which provide unique reactivity and versatility in chemical transformations. Its potential as a renewable platform molecule further enhances its significance in sustainable chemistry .
属性
IUPAC Name |
methyl 2-hydroxybut-3-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-3-4(6)5(7)8-2/h3-4,6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKTVPSFVUFSAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337851 | |
| Record name | Methyl 2-hydroxy-3-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5837-73-0 | |
| Record name | 3-Butenoic acid, 2-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5837-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-hydroxy-3-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-hydroxybut-3-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Amino-4-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile](/img/structure/B1363073.png)












